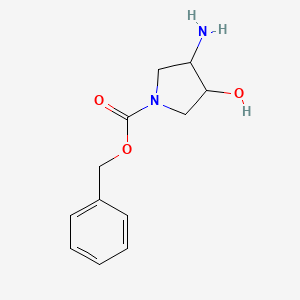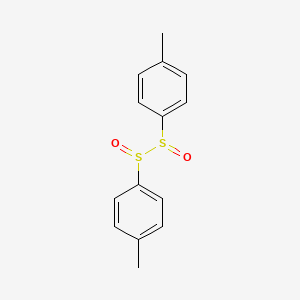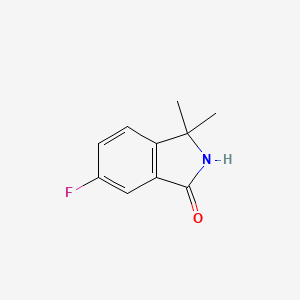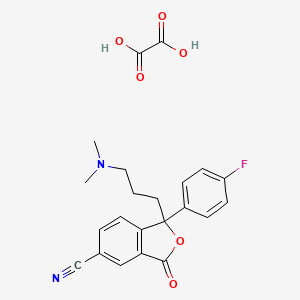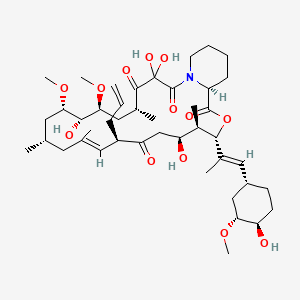
7-Bromo-4-chloro-6-fluoroquinoline
概要
説明
7-Bromo-4-chloro-6-fluoroquinoline is a compound that belongs to the quinoline family . Quinolines are potent antimicrobial agents with a basic chemical structure of a bicyclic ring . The presence of a reactive bromine and fluorine group in 7-Bromo-4-chloro-6-fluoroquinoline gives it potential as a chemical intermediate.
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-6-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The InChI code for this compound is1S/C9H4BrClFN/c10-6-3-5-7 (11)1-2-13-9 (5)4-8 (6)12/h1-4H .
科学的研究の応用
Chemical Synthesis
“7-Bromo-4-chloro-6-fluoroquinoline” is used in chemical synthesis . It’s a part of the quinoline family, which is widely used as a basic structure for the development of synthetic antimalarial drugs .
Antibacterial Activity
Quinolines, including fluorinated quinolines like “7-Bromo-4-chloro-6-fluoroquinoline”, have been found to exhibit antibacterial activity . This makes them valuable in the development of new antibiotics.
Antineoplastic Activity
Fluorinated quinolines have shown antineoplastic activity, meaning they can inhibit the development of tumors . This suggests potential applications in cancer treatment.
Antiviral Activity
Some synthetic quinolines have demonstrated antiviral activities . This indicates that “7-Bromo-4-chloro-6-fluoroquinoline” could potentially be used in the development of antiviral drugs.
Enzyme Inhibition
Quinolines are known to inhibit various enzymes . This property could be harnessed in the development of drugs that target specific enzymes in the body.
Material Science
The team of scientists at MilliporeSigma, who have experience in all areas of research including Material Science, have used “7-Bromo-4-chloro-6-fluoroquinoline” in their studies .
Chromatography
“7-Bromo-4-chloro-6-fluoroquinoline” has been used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Research
This compound is also used in analytical research . Its unique properties can be utilized in the development of new analytical methods and techniques.
Safety and Hazards
7-Bromo-4-chloro-6-fluoroquinoline is associated with several hazards. It has been classified as having acute toxicity (oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Quinoline derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that quinoline derivatives often exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
特性
IUPAC Name |
7-bromo-4-chloro-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAIAXCCQGNMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295558 | |
| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-6-fluoroquinoline | |
CAS RN |
1443378-60-6 | |
| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443378-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

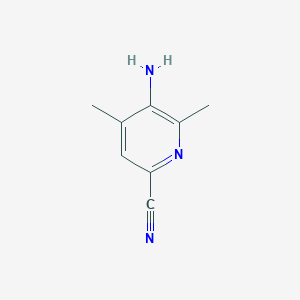

![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)
![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)
![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)

![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)
![(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B3322292.png)
